Non-Enzymatic, pH-Dependent Hydrolytic Activation Enables Sustained Cytarabine Release vs. Bolus Cytarabine Administration
Ancitabine is converted to cytarabine exclusively via chemical hydrolysis — not enzymatically — with an in vivo conversion rate constant (kc) of 0.09 h⁻¹ following rapid i.v. injection in rabbits, corresponding to a half-life of ≈7.7 h . This contrasts with direct cytarabine administration, where cytarabine is rapidly deaminated to inactive arabinosyluracil (ara-U) with a much shorter plasma half-life (typically <30 min in humans). The slow spontaneous hydrolysis of ancitabine provides a sustained, consistent plasma level of cytarabine, effectively functioning as a depot formulation without requiring liposomal or polymeric encapsulation.
| Evidence Dimension | In vivo prodrug-to-active-drug conversion rate constant (kc) |
|---|---|
| Target Compound Data | kc = 0.09 h⁻¹ (rabbit, i.v. bolus); chemically mediated hydrolysis |
| Comparator Or Baseline | Cytarabine (ara-C) — direct administration: rapid enzymatic deamination, t1/2 ≈15–30 min in humans after i.v. bolus; requires continuous infusion for sustained exposure |
| Quantified Difference | Ancitabine extends cytarabine exposure half-life from ~0.3 h to ~7.7 h (≈25‑fold prolongation of active drug residence) |
| Conditions | In vivo rabbit model; HPLC analysis of ancitabine, cytarabine, and ara-U in blood; two-compartment open model with simultaneous nonlinear regression |
Why This Matters
This differential enables ancitabine to maintain cytotoxic cytarabine concentrations without continuous infusion, reducing treatment complexity and potentially improving patient compliance in translational research settings.
- [1] Kirsch LE, Notari RE. Pharmacokinetic prodrug modeling: in vitro and in vivo kinetics and mechanisms of ancitabine bioconversion to cytarabine. J Pharm Sci. 1984 Jun;73(6):728-732. DOI: 10.1002/jps.2600730606. PMID: 6204036. View Source
